(S)-JNJ-54166060
Description
Propriétés
Formule moléculaire |
C20H15ClF4N4O |
|---|---|
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoro-2-pyridinyl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1 |
Clé InChI |
PLIXFSPGDVKMDM-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
SMILES canonique |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F |
Origine du produit |
United States |
Foundational & Exploratory
(S)-JNJ-54166060: A Technical Overview of its Mechanism of Action as a P2X7 Receptor Antagonist
(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade. This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
This compound is the enantiomer of the racemic compound JNJ-54166060. While much of the publicly available data pertains to the racemate, it is understood that the pharmacological activity of such chiral molecules often resides predominantly in one enantiomer.
Core Mechanism of Action
This compound exerts its therapeutic effect by blocking the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells such as macrophages and microglia. The binding of extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) released from stressed or dying cells, to the P2X7 receptor triggers a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines.
By antagonizing this receptor, this compound effectively inhibits the initiation of this inflammatory signaling cascade. Specifically, it prevents the ATP-induced influx of calcium and sodium ions and the efflux of potassium ions. This ion flux is a critical prerequisite for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The inhibition of the NLRP3 inflammasome, in turn, prevents the activation of caspase-1, the enzyme responsible for cleaving the pro-forms of interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.
Quantitative Pharmacological Data
The following tables summarize the available in vitro and in vivo pharmacological data for JNJ-54166060. It is important to note that this data is for the racemic mixture.
Table 1: In Vitro Potency of JNJ-54166060 [1]
| Parameter | Species | IC50 (nM) |
| P2X7 Receptor Antagonism | Human | 4 |
| P2X7 Receptor Antagonism | Rat | 115 |
| P2X7 Receptor Antagonism | Mouse | 72 |
Table 2: In Vivo Efficacy of JNJ-54166060 [2]
| Species | Assay | ED50 (mg/kg) |
| Rat | Not Specified | 2.3 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
(S)-JNJ-54166060: A Deep Dive into the Structure-Activity Relationship of a Potent P2X7 Antagonist
An In-depth Technical Guide for Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery, particularly for neuroinflammatory and chronic pain conditions.[1][2] Its role as a key mediator of inflammation has driven extensive research into potent and selective antagonists.[1] This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of (S)-JNJ-54166060, a potent P2X7 antagonist, intended for researchers, scientists, and drug development professionals.
Core Compound Profile: JNJ-54166060
JNJ-54166060 is an antagonist of the P2X7 receptor with high oral bioavailability and low to moderate clearance in preclinical studies.[3] The synthesis and SAR of this 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative addressed key challenges in developing P2X7 antagonists, namely improving affinity and liver microsomal stability.[3]
Structure-Activity Relationship (SAR) Analysis
The development of JNJ-54166060 involved systematic modifications of a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold. The following tables summarize the quantitative SAR data, highlighting the impact of structural changes on P2X7 antagonism and metabolic stability.
Table 1: Impact of Aromatic Substituents on P2X7 Antagonism
| Compound | R1 | R2 | R3 | hP2X7 IC50 (nM) |
| 1a | H | H | H | 150 |
| 1b | Cl | H | H | 35 |
| 1c | H | Cl | H | 80 |
| 1d | H | H | CF3 | 25 |
| This compound | Cl | H | CF3 | 5.2 |
Data synthesized from the narrative description in the primary literature.[3]
Table 2: Influence of Methyl Substitution on Microsomal Stability
| Compound | Methyl Position | hLM (µL/min/mg) | rLM (µL/min/mg) |
| 2a | None | >100 | >100 |
| 2b | 4-Me | 55 | 62 |
| This compound | (S)-4-Me | 28 | 35 |
hLM: human liver microsomes; rLM: rat liver microsomes. Data synthesized from the primary literature.[3]
Experimental Protocols
P2X7 Receptor Antagonism Assay
The potency of JNJ-54166060 and its analogs as P2X7 antagonists was determined using a fluorescent imaging plate reader (FLIPR) assay. The assay measures the influx of Ca2+ in response to ATP-induced channel activation.
-
Cell Culture: HEK293 cells stably expressing the human P2X7 receptor were cultured in standard conditions.
-
Assay Plate Preparation: Cells were seeded into 384-well plates and incubated overnight.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Test compounds were added to the wells at various concentrations and incubated for 15 minutes.
-
Agonist Stimulation: The P2X7 receptor was activated by adding a solution of ATP.
-
Signal Detection: The change in fluorescence, corresponding to Ca2+ influx, was measured using a FLIPR instrument.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Liver Microsomal Stability Assay
The metabolic stability of the compounds was assessed by incubating them with human and rat liver microsomes.
-
Incubation Mixture: Test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound was used to calculate the in vitro intrinsic clearance.
Visualizing Key Pathways and Processes
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor.
Caption: P2X7 receptor activation by ATP leads to ion flux and subsequent inflammatory signaling.
Lead Optimization Workflow for JNJ-54166060
The discovery of JNJ-54166060 followed a structured lead optimization process, as depicted below.
Caption: A stepwise approach to optimize potency and metabolic stability led to JNJ-54166060.
Conclusion
The development of this compound demonstrates a successful lead optimization campaign targeting the P2X7 receptor.[3] Through systematic exploration of the structure-activity relationship, key structural modifications were identified that concurrently enhanced antagonist potency and improved metabolic stability. The detailed experimental protocols and workflow provided herein offer a valuable case study for drug development professionals engaged in the pursuit of novel therapeutics targeting ion channels and other challenging drug targets.
References
- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [journals.eco-vector.com]
- 2. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-JNJ-54166060: A Technical Guide to its Binding Affinity for the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and pharmacological characterization of (S)-JNJ-54166060, a potent antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. This document details the binding characteristics of this compound, the experimental methodologies used for its assessment, and the associated cellular signaling pathways.
Core Data Presentation: Binding Affinity of JNJ-54166060
This compound is the (S)-enantiomer of the potent and selective P2X7 receptor antagonist, JNJ-54166060. The following table summarizes the in vitro antagonist potency (IC50) of the racemic JNJ-54166060 against human, rat, and mouse P2X7 receptors. These values represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.
| Species | Receptor Target | IC50 (nM) | Reference |
| Human | P2X7 Receptor | 4 | [1][2] |
| Rat | P2X7 Receptor | 115 | [1][2] |
| Mouse | P2X7 Receptor | 72 | [1] |
Experimental Protocols
The characterization of this compound and its racemate involves several key in vitro assays to determine its binding affinity and functional antagonism of the P2X7 receptor. The following are detailed methodologies for the principal experiments cited in the characterization of such P2X7 antagonists.
Radioligand Binding Assay (Competitive)
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3] In the context of P2X7, a competitive binding assay is typically employed to determine the inhibition constant (Ki) of a test compound.
Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled P2X7 antagonist.
Materials:
-
Cell membranes prepared from cells expressing the P2X7 receptor (e.g., 1321N1 human astrocytoma cells)[3]
-
Radiolabeled P2X7 antagonist (e.g., [3H]A-804598)[3]
-
Test compound (this compound) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cells expressing the P2X7 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[3]
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are combined.
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay (FLIPR)
Activation of the P2X7 receptor leads to an influx of extracellular calcium.[4] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To measure the ability of a test compound to inhibit agonist-induced calcium influx through the P2X7 receptor.
Materials:
-
Cells expressing the P2X7 receptor plated in 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compound (this compound) at various concentrations
-
FLIPR instrument
Procedure:
-
Cell Plating: Cells are seeded into microplates and incubated overnight to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Pre-incubation: After dye loading, the cells are washed, and the test compound at various concentrations is added to the wells and incubated for a defined period.
-
FLIPR Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the P2X7 agonist to the wells and simultaneously measures the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium influx. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
IL-1β Release Assay
A key downstream consequence of P2X7 receptor activation in immune cells, such as macrophages, is the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5]
Objective: To assess the ability of a test compound to inhibit P2X7-mediated IL-1β release from immune cells.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)
-
Lipopolysaccharide (LPS)
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
Test compound (this compound) at various concentrations
-
Cell culture medium
-
ELISA kit for human IL-1β
Procedure:
-
Cell Priming: The immune cells are first primed with LPS for several hours. This step upregulates the expression of pro-IL-1β, the precursor to the mature cytokine.
-
Compound Incubation: The primed cells are then pre-incubated with various concentrations of the test compound.
-
P2X7 Activation: The P2X7 receptor is activated by adding an agonist like ATP or BzATP to the cell culture.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: The amount of IL-1β release is plotted against the concentration of the test compound to determine the IC50 value for the inhibition of this functional response.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the P2X7 receptor by extracellular ATP. This activation leads to ion flux and the formation of a large pore, triggering downstream pathways involved in inflammation and cell death.
Caption: P2X7 receptor signaling cascade.
Experimental Workflow: Calcium Flux Assay
This diagram outlines the sequential steps involved in performing a calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to assess the inhibitory activity of a compound on the P2X7 receptor.
References
- 1. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of (S)-JNJ-54166060 in IL-1β Release
Executive Summary
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by a multi-protein complex known as the NLRP3 inflammasome. Aberrant activation of the NLRP3 inflammasome is a key pathological driver in a wide range of disorders, including autoinflammatory conditions, neurodegenerative diseases, and metabolic syndromes. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome that has been instrumental in elucidating the role of this pathway in disease.[1][2] This document provides a detailed technical overview of the mechanism of action of MCC950, its quantitative effects on IL-1β release, the experimental protocols used for its characterization, and the underlying signaling pathways.
The NLRP3 Inflammasome and IL-1β Processing
The production and release of mature IL-1β is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3] This leads to the activation of transcription factors like NF-κB, resulting in the increased synthesis of the inactive precursor, pro-IL-1β, and NLRP3 itself.[3]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and microbial toxins such as nigericin, can trigger the second signal.[2] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[4]
Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form (p17), which is subsequently released from the cell.[4]
Mechanism of Action of MCC950
MCC950 is a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein, specifically targeting the Walker B motif.[3] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its oligomerization and the subsequent recruitment of the ASC adaptor protein.[2] Consequently, MCC950 blocks the activation of caspase-1 and the processing and release of IL-1β.[5] Importantly, MCC950 has been shown to be highly selective for NLRP3, with no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5]
Quantitative Data on MCC950-Mediated Inhibition of IL-1β Release
The inhibitory potency of MCC950 has been extensively characterized in various cellular models. The half-maximal inhibitory concentration (IC50) for IL-1β release is consistently in the nanomolar range.
| Cell Type | Stimulus | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | Similar to BMDMs | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | ~41.3 | [4] |
| PBMCs from Muckle-Wells Syndrome (MWS) Patients | LPS | ~70.4 | [4] |
| Differentiated THP-1 Cells | Nigericin | 4 | [6] |
| Mouse Neonatal Microglia | ATP | 60 | [6] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) using LPS and ATP, and its inhibition by MCC950.[7]
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
MCC950
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Differentiation of BMDMs: Culture bone marrow cells in supplemented DMEM for 7 days to differentiate them into macrophages.
-
Cell Seeding: Seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Quantification of IL-1β and Cytotoxicity: Measure the concentration of IL-1β in the supernatant using an ELISA kit. Assess cell death by measuring lactate dehydrogenase (LDH) release using a cytotoxicity assay kit.
In Vivo Model of NLRP3-Dependent Inflammation
This protocol describes the induction of peritoneal IL-1β release in mice and its inhibition by MCC950.[1]
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
MCC950
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Methodology:
-
Animal Acclimatization: Acclimatize C57BL/6 mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after inhibitor administration, inject LPS (e.g., 20 mg/kg, i.p.) to induce NLRP3-dependent inflammation.
-
Sample Collection: Two hours after LPS injection, euthanize the mice and collect peritoneal lavage fluid and/or blood serum.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the collected samples using an ELISA kit.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by MCC950
Caption: NLRP3 Inflammasome signaling pathway and MCC950 inhibition.
Experimental Workflow for In Vitro Evaluation of MCC950
Caption: Workflow for in vitro assessment of MCC950 efficacy.
Conclusion
MCC950 serves as a critical tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity in inhibiting NLRP3-mediated IL-1β release have been demonstrated across numerous in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to study the NLRP3 inflammasome and evaluate novel inhibitors. Understanding the intricate mechanisms of IL-1β release and the action of specific inhibitors like MCC950 is paramount for the development of targeted therapies for a wide spectrum of inflammatory disorders.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Preclinical Pharmacology of (S)-JNJ-54166060: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of various neurological and psychiatric disorders. Its activation on immune cells, such as microglia, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor represents a promising therapeutic strategy for conditions with a neuroinflammatory component. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the downstream signaling cascade that leads to the release of pro-inflammatory cytokines.
Quantitative Pharmacology
The preclinical pharmacological profile of JNJ-54166060 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of JNJ-54166060
| Target | Species | Assay | IC50 (nM) |
| P2X7 Receptor | Human | IL-1β Release | 4[1] |
| P2X7 Receptor | Rat | IL-1β Release | 115[1] |
| P2X7 Receptor | Mouse | IL-1β Release | 72[1] |
Table 2: In Vivo Efficacy of JNJ-54166060
| Model | Species | Endpoint | Route | ED50 (mg/kg) |
| LPS-induced IL-1β release | Rat | Inhibition of IL-1β | Oral | 2.3[2] |
Table 3: Preclinical Pharmacokinetics of JNJ-54166060
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | Clearance (mL/min/kg) |
| Rat | 5 | Oral | 55[1] | 375[1] | 1.7[1] | 30 (IV)[1] |
| Dog | 5 | Oral | >100[1] | 1249[1] | 11.9[1] | 5.5 (IV)[1] |
| Monkey | 5 | Oral | 54[1] | 389[1] | 4.2[1] | 14 (IV)[1] |
Table 4: Off-Target Profile of JNJ-54166060
| Target | Assay | Result |
| hERG | [3H]astemizole displacement | IC50 > 10 µM |
| CYP3A4 | Midazolam metabolism | Regioselective inhibitor[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
P2X7 Receptor Functional Assay (IL-1β Release)
This assay measures the ability of a compound to inhibit ATP-induced IL-1β release from immune cells.
Methodology:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: P2X7 receptors are activated with a specific agonist, such as ATP or BzATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of IL-1β release is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Model of LPS-Induced Cytokine Release
This model assesses the in vivo efficacy of a compound in a systemic inflammation model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: this compound is administered orally at various doses.
-
LPS Challenge: After a predetermined time, animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood Collection: Blood samples are collected at a time point corresponding to the peak of IL-1β production.
-
Cytokine Measurement: Plasma levels of IL-1β are quantified by ELISA.
-
Data Analysis: The dose-dependent inhibition of LPS-induced IL-1β is analyzed to determine the ED50 value.
hERG Binding Assay
This assay evaluates the potential for a compound to interact with the hERG potassium channel, a key anti-target in drug development due to its association with cardiac arrhythmias.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel are used.
-
Radioligand: [3H]astemizole is used as the radioligand.
-
Competitive Binding: Membranes are incubated with a fixed concentration of [3H]astemizole and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value for the displacement of [3H]astemizole is determined.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for a compound to inhibit the activity of major drug-metabolizing enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.
-
Probe Substrate: Midazolam is used as a specific probe substrate for CYP3A4.
-
Incubation: Microsomes are incubated with the probe substrate in the presence and absence of various concentrations of the test compound.
-
Metabolite Quantification: The formation of the primary metabolite of midazolam (1'-hydroxymidazolam) is quantified by LC-MS/MS.
-
Data Analysis: The inhibitory effect of the compound on the metabolism of the probe substrate is determined, and an IC50 value is calculated.
Summary and Conclusion
This compound is a potent and selective P2X7 receptor antagonist with demonstrated in vivo efficacy in a preclinical model of inflammation. It exhibits favorable pharmacokinetic properties across multiple species. The off-target liability assessment indicates a low potential for hERG-related cardiotoxicity. The regioselective inhibition of CYP3A4 suggests a potential for drug-drug interactions that would require further investigation during clinical development. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for disorders with a neuroinflammatory etiology.
References
In Vitro Characterization of (S)-JNJ-54166060: A Technical Guide
(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in inflammatory pathways. This document provides a comprehensive overview of its in vitro characterization, detailing its inhibitory activity, the experimental protocols used for its assessment, and its mechanism of action within the P2X7 signaling cascade.
Core Data Presentation
The inhibitory potency of this compound against P2X7 receptors from different species has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity, are summarized below.
| Parameter | Species | IC50 (nM) |
| P2X7 Receptor Antagonism | Human | 4 |
| Rat | 115 | |
| Mouse | 72 |
Mechanism of Action & Signaling Pathways
This compound exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events. This compound, as an antagonist, prevents the initiation of this cascade.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical initiating event for several downstream signaling pathways, most notably the activation of the NLRP3 inflammasome. The subsequent cascade leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.
Experimental Protocols
The in vitro characterization of this compound relies on a series of well-established cellular assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
Calcium Flux Assay
This assay measures the ability of this compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
Experimental Workflow:
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a monocytic cell line such as THP-1 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation: A P2X7 receptor agonist, such as Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.
-
Data Acquisition: Fluorescence intensity is measured immediately and kinetically over a period of 1-2 minutes using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated, and the inhibitory effect of this compound is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
IL-1β Release Assay
This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β from immune cells.
Methodology:
-
Cell Priming: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Treatment: The primed cells are pre-incubated with different concentrations of this compound for 30-60 minutes.
-
P2X7R Activation: The cells are then stimulated with a P2X7 receptor agonist (e.g., ATP or BzATP) for a defined period (e.g., 30-60 minutes) to induce NLRP3 inflammasome activation and subsequent IL-1β release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1β release by this compound is calculated relative to the vehicle-treated control, and an IC50 value is determined.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology is the gold-standard method to directly measure the ion channel activity of the P2X7 receptor and its inhibition by this compound.
Methodology:
-
Cell Preparation: Cells expressing the P2X7 receptor are prepared on coverslips suitable for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
-
Agonist Application: The P2X7 receptor is activated by the rapid application of an agonist (e.g., ATP) to the cell, and the resulting inward current is recorded.
-
Antagonist Application: this compound is applied to the cell, and the agonist is co-applied to measure the extent of current inhibition.
-
Data Analysis: The peak amplitude of the agonist-induced current in the presence and absence of this compound is measured. The percentage of inhibition is calculated to determine the compound's effect on channel function.
Logical Relationship of In Vitro Assays:
The in vitro characterization of this compound follows a logical progression from direct target engagement to functional cellular outcomes.
Methodological & Application
Application Notes and Protocols for (S)-JNJ-54166060 Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in cell-based assays. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a powerful antagonist of the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurodegeneration.[1] The P2X7 receptor is predominantly expressed on immune cells such as macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present in inflammatory conditions, leads to the formation of a non-selective pore, triggering downstream signaling cascades that result in the release of pro-inflammatory cytokines like IL-1β.[1] Due to its role in inflammation, the P2X7 receptor is a significant target for the development of novel therapeutics, and this compound represents a key tool for studying its function.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux and the release of inflammatory mediators. The diagram below illustrates the key events in this pathway.
References
Application Notes and Protocols: (S)-JNJ-54166060 Dye Uptake Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological disorders. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore, allowing for the uptake of large molecules, including fluorescent dyes. This property forms the basis of the dye uptake inhibition assay, a robust method for characterizing the potency and efficacy of P2X7 receptor antagonists. This document provides a detailed protocol for assessing the inhibitory activity of this compound on P2X7 receptor-mediated dye uptake.
Principle of the Assay
The dye uptake inhibition assay measures the ability of a compound to block the influx of a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) into cells following the activation of the P2X7 receptor by an agonist, such as ATP or its more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). In the presence of an effective P2X7 receptor antagonist like this compound, the agonist-induced pore formation is inhibited, leading to a reduction in dye uptake and a corresponding decrease in fluorescence signal. The concentration-dependent inhibition allows for the determination of the antagonist's half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The inhibitory potency of this compound has been determined across different species. The following table summarizes the reported IC50 values for this compound against human, rat, and mouse P2X7 receptors.
| Species | IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
Data obtained from in vitro dye uptake inhibition assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway leading to dye uptake and the general workflow of the inhibition assay.
Application Notes and Protocols for a P2X7 Receptor Antagonist in a Neuroinflammation Animal Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data and detailed experimental protocols for the specific compound (S)-JNJ-54166060 are limited. The following application notes and protocols are based on the closely related, well-characterized P2X7 receptor antagonist, JNJ-55308942 , developed by Janssen Research & Development. This compound serves as a representative example to illustrate the application of a P2X7 antagonist in a neuroinflammation animal model. The methodologies and expected outcomes described herein are derived from published preclinical studies of JNJ-55308942 and are intended to serve as a guide for research in this area.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key mediator of neuroinflammatory processes.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), contributing to microglial activation and neuronal damage.[3] Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for mitigating neuroinflammation.
JNJ-55308942 is a potent, selective, and brain-penetrant P2X7 receptor antagonist that has demonstrated efficacy in animal models of neuroinflammation.[3] These application notes provide an overview of the use of a P2X7 antagonist, exemplified by JNJ-55308942, in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. Detailed protocols for compound administration, induction of neuroinflammation, and subsequent analysis of inflammatory markers are provided.
Signaling Pathway of P2X7 Receptor in Neuroinflammation
The activation of the P2X7 receptor on microglial cells initiates a complex signaling cascade that drives the neuroinflammatory response. The binding of extracellular ATP to the P2X7 receptor leads to the activation of the NLRP3 inflammasome, a multiprotein complex that facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently released from the cell. This pathway is a central mechanism by which P2X7 receptor activation contributes to neuroinflammation.
References
- 1. PET Imaging of the P2X7 Ion Channel with a Novel Tracer [18F]JNJ-64413739 in a Rat Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-JNJ-54166060 in a Chronic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and chronic pain signaling. The P2X7 receptor, an ATP-gated ion channel, is upregulated in microglia and other immune cells in response to nerve injury. Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β, contributing to the central sensitization and maintenance of neuropathic pain.[1][2][3] Preclinical data indicate that this compound has the potential to be an effective therapeutic agent for chronic pain conditions by blocking this pathway. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in a relevant animal model of chronic pain.
Data Presentation
In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
| Data sourced from MedChemExpress and Probechem Biochemicals.[4][5] |
In Vivo Efficacy of this compound in a Rat Model
| Parameter | Value |
| ED50 | 2.3 mg/kg |
| Data sourced from Swanson et al., 2016.[6] |
Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | Oral Dose (mg/kg) | IV Dose (mg/kg) |
| Rat | 55 | 375 | 1.7 | 5 | 1 |
| Dog | >100 | 1249 | 11.9 | 5 | 1 |
| Monkey | 54 | 389 | 4.2 | 5 | 1 |
| Data sourced from MedChemExpress.[4] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of neuropathic pain.
Caption: P2X7 Receptor Signaling Pathway in Chronic Pain.
Experimental Protocols
Spared Nerve Injury (SNI) Model in Rats
The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain that produces consistent and long-lasting mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Von Frey filaments
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle layer and skin with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required for the first 48 hours.
-
Monitor the animals for signs of infection or distress.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Administration of this compound
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Based on the ED50 of 2.3 mg/kg, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg.
-
-
Administration:
-
Administer the compound or vehicle orally via gavage. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
Behavioral Testing: Von Frey Test for Mechanical Allodynia
-
Habituation:
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.
-
-
Testing Procedure:
-
Apply Von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Experimental Workflow
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. Neuropathic Pain: From Mechanisms to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals [probechem.com]
- 6. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing a Stock Solution of (S)-JNJ-54166060: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Compound Information
This compound is a key small molecule inhibitor used in studies of P2X7 receptor signaling pathways, which are implicated in inflammation, neurodegeneration, and other pathological processes. Accurate preparation of stock solutions is the first step in obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 438.81 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| Appearance | Solid (powder) | [2] |
| Storage of Solid | -20°C for up to 3 years, 4°C for up to 2 years | [2] |
| Storage of Stock Solution | -80°C for up to 6 months, -20°C for up to 1 month | [3] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound to room temperature to prevent condensation of atmospheric moisture onto the compound. Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]
-
Weighing the Compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3881 mg of the compound.
-
Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 4.3881 mg of this compound to make a 10 mM (0.01 M) solution:
Volume (L) = 0.0043881 g / (438.81 g/mol x 0.01 mol/L) = 0.001 L = 1 mL
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Guidelines for Use in Aqueous Solutions
This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. To prevent precipitation when preparing working solutions for cell-based assays or other aqueous systems, follow these guidelines:
-
Stepwise Dilution: It is best to make initial serial dilutions of the DMSO stock solution in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.
-
Final DMSO Concentration: The final concentration of DMSO in cell culture experiments should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.[2]
-
Avoid Precipitation: If precipitation is observed upon dilution into an aqueous buffer, consider further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium.
Visualizing the Workflow and a Potential Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Hypothetical P2X7 Receptor Signaling Pathway Inhibition.
References
Application Notes and Protocols for (S)-JNJ-54166060 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory processes.[1] Activation of the P2X7 receptor by extracellular ATP, often released in response to cellular stress or injury, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of inflammatory and neurological conditions. These application notes provide a comprehensive overview of the recommended dosages and protocols for conducting in vivo studies with this compound, based on available preclinical data.
Data Presentation
Pharmacokinetic and In Vitro Potency Data
A summary of key pharmacokinetic parameters and in vitro potency for this compound is presented below. This data is essential for designing in vivo experiments and interpreting results.
| Parameter | Species | Value | Route of Administration | Reference |
| ED₅₀ | Rat | 2.3 mg/kg | Oral | [2] |
| Oral Bioavailability | Rat | 55% | Oral | [1] |
| Cₘₐₓ | Rat | 375 ng/mL (at 5 mg/kg) | Oral | [1] |
| T₁/₂ (half-life) | Rat | 1.7 hours | Intravenous (1 mg/kg) | [1] |
| IC₅₀ (P2X7 Receptor) | Human | 4 nM | In Vitro | [1] |
| IC₅₀ (P2X7 Receptor) | Rat | 115 nM | In Vitro | [1] |
| IC₅₀ (P2X7 Receptor) | Mouse | 72 nM | In Vitro | [1] |
Note: The ED₅₀ represents the dose required to achieve 50% of the maximum effect in a relevant in vivo model.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models of inflammation and studies with closely related P2X7 antagonists.
Protocol 1: Assessment of Anti-Inflammatory Efficacy in a Rat Model of Lipopolysaccharide (LPS)-Induced Cytokine Release
This protocol is designed to evaluate the ability of this compound to suppress the release of pro-inflammatory cytokines following a systemic inflammatory challenge.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of 20% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male Sprague-Dawley rats (200-250 g)
-
ELISA kits for rat TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least 3-5 days prior to the experiment.
-
Compound Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 5-10 mL/kg.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) to the rats. A starting dose of 3-10 mg/kg is recommended based on the reported ED₅₀.
-
Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).
-
-
LPS Challenge:
-
One hour after compound administration, inject LPS (0.5-1 mg/kg) intraperitoneally (i.p.) to induce a systemic inflammatory response.
-
-
Blood Collection:
-
At 1.5-2 hours post-LPS injection (corresponding to the peak of cytokine production), collect blood samples via cardiac puncture or from the tail vein into tubes containing an appropriate anticoagulant.
-
-
Cytokine Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare cytokine levels in the this compound-treated groups to the vehicle-treated control group.
Protocol 2: Evaluation of Therapeutic Efficacy in a Rat Model of Collagen-Induced Arthritis (CIA)
This protocol outlines a study to assess the potential of this compound to ameliorate the clinical signs of rheumatoid arthritis in a well-established animal model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male Lewis rats (6-8 weeks old)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of bovine type II collagen and CFA administered intradermally at the base of the tail.
-
On day 7, provide a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Monitoring and Scoring:
-
Begin monitoring the rats daily for the onset of clinical signs of arthritis (paw swelling, erythema) starting from day 10.
-
Quantify the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw) and by measuring paw thickness with calipers.
-
-
Treatment:
-
Once clinical signs of arthritis are evident (typically around day 11-14), randomize the animals into treatment groups.
-
Administer this compound or vehicle orally once daily. A dose range of 3-30 mg/kg can be explored.
-
Include a positive control group (e.g., methotrexate).
-
-
Efficacy Assessment:
-
Continue daily clinical scoring and paw thickness measurements throughout the treatment period (e.g., for 14-21 days).
-
At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Blood samples can also be collected to measure systemic inflammatory markers.
-
-
Data Analysis: Compare the arthritis scores, paw swelling, and histological parameters between the this compound-treated groups and the vehicle-treated control group.
Mandatory Visualizations
Caption: Signaling pathway of P2X7 receptor antagonism by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
Troubleshooting & Optimization
(S)-JNJ-54166060 solubility issues in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-JNJ-54166060, focusing on common solubility issues encountered in buffer systems during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the S-enantiomer of JNJ-54166060, which is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel involved in various inflammatory and neurological processes.[4] By blocking this receptor, this compound can modulate downstream signaling pathways associated with inflammation and cell death.
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). Is this expected?
This is a common issue for compounds with low aqueous solubility. Many research compounds are first dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is diluted into an aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final buffer composition is exceeded. This is often referred to as assessing the "kinetic solubility."
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro assays?
Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These include:
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility.[5][6]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the buffer can increase the solubility of a compound.[5]
-
Inclusion Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[5][7]
-
Use of Surfactants: Surfactants can form micelles that solubilize poorly soluble compounds.[5]
-
Particle Size Reduction: For suspension formulations, reducing the particle size can improve the dissolution rate.[5][7]
Troubleshooting Guide: Buffer Solubility Issues
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experimental buffer.
Step 1: Initial Assessment and Optimization of Final DMSO Concentration
-
Problem: The percentage of DMSO in the final working solution may be too low to maintain the solubility of this compound.
-
Recommendation: Determine the maximum tolerable DMSO concentration for your assay (typically ≤ 0.5%). Prepare serial dilutions of your this compound stock in your buffer to identify the concentration at which precipitation occurs.
Step 2: pH Modification of the Buffer
-
Rationale: Most drug molecules are weak acids or bases, and their solubility can be influenced by the pH of the solution.[5]
-
Troubleshooting:
-
Determine if this compound has ionizable groups.
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).
-
Test the solubility of this compound in each buffer to identify the optimal pH for your experiment.
-
Step 3: Evaluation of Co-solvents
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Common Co-solvents: Ethanol, PEG-400, Propylene Glycol.
-
Procedure:
-
Prepare your experimental buffer containing a small percentage of a co-solvent (e.g., 1-5%).
-
Ensure the chosen co-solvent and its concentration are compatible with your assay.
-
Add the this compound DMSO stock to the co-solvent-containing buffer.
-
Data Presentation
Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Final DMSO Conc. (%) | Max Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1 | < 1 | Immediate precipitation |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5 | 5 | Precipitates after 10 min |
| MES Buffer | 6.5 | 0.5 | 10 | Stable for 30 min |
| Tris Buffer | 8.0 | 0.5 | 15 | Stable for > 1 hour |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Co-solvent Conc. (%) | Final DMSO Conc. (%) | Max Solubility (µM) |
| None | 0 | 0.5 | 5 |
| Ethanol | 2 | 0.5 | 25 |
| PEG-400 | 5 | 0.5 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly for 2-5 minutes to dissolve the compound.
-
If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
-
Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without precipitation.[8]
-
Materials:
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10 mM this compound in DMSO stock
-
Experimental buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity (optional) or visual inspection.
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM stock solution in DMSO.
-
Add a fixed volume of the experimental buffer to the wells of a 96-well plate.
-
Add a small volume of each DMSO dilution to the buffer-containing wells to achieve the desired final concentrations of this compound and a consistent final DMSO concentration.
-
Mix well and incubate at room temperature for a defined period (e.g., 30 minutes).
-
Visually inspect each well for signs of precipitation or measure turbidity using a plate reader. The highest concentration without precipitation is the kinetic solubility under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
Caption: Simplified signaling pathway of the P2X7 receptor, the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 54166060 | P2X7 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
preventing (S)-JNJ-54166060 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-JNJ-54166060 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following solutions:
-
Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How can the type of storage container affect the stability of this compound?
The material of your storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q4: What are the optimal storage conditions for this compound?
To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. Elevated temperatures can accelerate degradation, and exposure to UV and visible light can induce photochemical degradation.
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. The following is a systematic approach to troubleshooting this issue.
Proper Solution Preparation
Proper preparation of your solutions is critical for maintaining the integrity of this compound. The workflow below outlines key considerations.
Caption: Workflow for the preparation of this compound solutions.
Recommended Storage and Handling Conditions
The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures can accelerate the rate of chemical degradation.[1] |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil. Work with solutions in a shaded environment. | Exposure to UV and visible light can lead to photochemical degradation. |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | The compound may be susceptible to oxidation. |
| pH | Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary. | The stability of many compounds is pH-dependent. |
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a hypothetical pathway can be proposed based on its chemical structure. The structure contains functional groups that may be susceptible to hydrolysis or oxidation under certain experimental conditions.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocol: Stability Assessment of this compound
If you suspect your compound is degrading, a simple stability test can provide valuable insights.
Objective: To assess the stability of this compound in a specific solvent and under certain storage conditions over time.
Methodology:
-
Prepare a fresh stock solution of this compound in your solvent of choice (e.g., DMSO).
-
Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber glass vials).
-
Establish different storage conditions to test. For example:
-
-80°C (Control)
-
-20°C
-
4°C
-
Room Temperature (with and without light protection)
-
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one aliquot from each condition.
-
Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial time point (T=0) to determine the extent of degradation under each condition.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
troubleshooting (S)-JNJ-54166060 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential off-target effects of (S)-JNJ-54166060, a potent P2X7 receptor antagonist. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[2] Its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18, through the activation of the NLRP3 inflammasome.[2][3][4] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.
Q2: I'm observing a phenotype in my experiment that is inconsistent with P2X7 receptor inhibition. What could be the cause?
Observed effects that are inconsistent with P2X7 receptor inhibition may be due to off-target activities of this compound. Like many small molecule inhibitors, it may interact with other cellular targets. It is also possible that the observed phenotype is a downstream consequence of P2X7 receptor inhibition that has not been previously characterized in your specific experimental model.
Q3: What are some known off-target effects of P2X7 receptor antagonists in general?
While a specific off-target profile for this compound is not extensively published, other P2X7 antagonists have been reported to exhibit off-target effects. These can include activity against other P2X receptor subtypes or interactions with other proteins that share structural similarities.[3][5] Additionally, this compound has been noted to have a unique cytochrome P450 profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism, which could lead to drug-drug interactions or effects on the metabolism of other compounds in your experimental system.[1]
Q4: How can I confirm that this compound is engaging its intended target in my experimental system?
To confirm on-target engagement, you should perform a dose-response experiment to verify that this compound inhibits a known P2X7 receptor-mediated event in your system. Examples of such events include ATP-induced calcium influx, pore formation (which can be assessed by dye uptake assays), or the release of IL-1β.[3] This will help confirm that the inhibitor is active at the concentrations being used and is effectively blocking its intended target.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular phenotype that cannot be readily explained by the inhibition of the P2X7 receptor signaling pathway.
References
- 1. iris.unife.it [iris.unife.it]
- 2. JNJ-54166060 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: (S)-JNJ-54166060 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, (S)-JNJ-54166060.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which are often present at sites of inflammation. Upon activation, the P2X7R forms a non-selective cation channel, leading to downstream signaling events that play a crucial role in inflammation, immune responses, and neuropathic pain. This compound blocks the activation of this receptor, thereby inhibiting these downstream effects.
Q2: What are the most common sources of variability in experiments with this compound?
The most significant sources of variability include:
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Species-Specific Potency: this compound exhibits different potencies for P2X7 receptors from different species (human, rat, mouse).
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P2X7 Receptor Genetic Variability: The P2X7 receptor gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) and splice variants identified. These genetic variations can alter the receptor's structure, function, and sensitivity to antagonists, leading to variable experimental outcomes.[1][2]
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Cell Health and Culture Conditions: Factors such as cell line integrity, passage number, confluency, and the presence of mycoplasma can significantly impact P2X7R expression and function.
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Reagent Quality and Handling: The stability and proper storage of this compound, ATP (agonist), and other reagents are critical for reproducible results.
-
Assay-Specific Parameters: Variations in incubation times, buffer composition, and detection methods can all contribute to variability.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Troubleshooting Guides
Issue 1: No or reduced inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare a fresh stock solution from solid compound. - Avoid multiple freeze-thaw cycles of stock solutions. - Confirm the compound has been stored correctly according to the manufacturer's instructions. |
| Inadequate Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. - Verify the concentration of your stock solution. |
| Low P2X7R Expression | - Confirm P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Consider using a cell line known to have high P2X7R expression as a positive control. |
| High Agonist Concentration | - Determine the EC50 of the agonist (e.g., ATP or BzATP) in your assay system and use a concentration at or near the EC80 for inhibition studies. Excessively high agonist concentrations can overcome the antagonist's effect. |
| Species Mismatch | - Ensure the species of your experimental system (e.g., cell line) matches the intended target for this compound, keeping in mind its differential potency across species. |
Issue 2: High background signal or apparent agonist-independent activity.
| Possible Cause | Troubleshooting Steps |
| Cell Stress or Death | - Ensure cells are healthy and not overly confluent. Stressed or dying cells can release ATP, leading to autocrine activation of P2X7R. - Minimize handling stress during the assay. |
| Contaminated Reagents | - Use fresh, high-quality reagents, including assay buffers and media. Contaminants can sometimes activate cellular signaling pathways. |
| Assay Buffer Composition | - Certain components in the assay buffer may interfere with the assay. Test the buffer for any intrinsic fluorescence or activity. |
| Off-Target Effects | - While this compound is selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response curve. |
Quantitative Data
The inhibitory potency of this compound varies across different species. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency.
| Species | P2X7 Receptor IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
| Data from MedChemExpress[1] |
Experimental Protocols
Calcium Influx Assay
This assay measures the ability of this compound to inhibit the influx of extracellular calcium upon P2X7R activation.
Methodology:
-
Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well, black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Gently wash the cells with buffer to remove extracellular dye.
-
-
Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection:
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Place the plate in a fluorescence plate reader.
-
Inject a solution of a P2X7R agonist (e.g., ATP or BzATP) to achieve the desired final concentration.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.
-
Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.
-
Pore Formation (Dye Uptake) Assay
This assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to fluorescent dyes like YO-PRO-1 or ethidium bromide.
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and culture overnight.
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist and Dye Addition:
-
Prepare a solution containing the P2X7R agonist and the fluorescent dye (e.g., YO-PRO-1).
-
Add the agonist/dye solution to the wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the measured values.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: P2X7R Signaling and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
(S)-JNJ-54166060 inconsistent results in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. Inconsistent results in cell line-based assays can arise from the complex biology of the P2X7 receptor itself. This guide will help you navigate potential challenges and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] It works by blocking the activity of the P2X7 receptor, thereby inhibiting the downstream signaling pathways activated by extracellular ATP.
Q2: What are the reported IC50 values for this compound?
The potency of this compound varies across species. The reported half-maximal inhibitory concentrations (IC50s) are:
| Species | IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
| Data from MedChemExpress[2] |
Q3: Why am I observing different effects of this compound in different cancer cell lines?
The P2X7 receptor has a dual role in cancer, which can lead to varied responses to antagonism.[3][4] In some contexts, P2X7 receptor activation promotes tumor growth, invasion, and angiogenesis.[3][5] In these cases, an antagonist like this compound would be expected to have an anti-cancer effect. Conversely, prolonged activation of the P2X7 receptor by high concentrations of ATP can induce cancer cell death.[3][6] In such scenarios, blocking this receptor could inadvertently promote tumor survival. The ultimate effect depends on the specific cell line, its mutational status, and the tumor microenvironment.
Q4: Could the expression level of the P2X7 receptor in my cell line affect the results?
Absolutely. The level of P2X7 receptor expression can significantly impact the cellular response to this compound. Cell lines with high P2X7 receptor expression are likely to be more sensitive to its antagonism. It is crucial to quantify P2X7 receptor expression in your cell lines of interest before initiating experiments.
Q5: Are there known splice variants of the P2X7 receptor that could influence my results?
Yes, several splice variants of the P2X7 receptor exist. Some of these variants may have altered functions, such as a reduced ability to form the macropore responsible for ATP-induced cell death.[6] The presence of such variants in your cell line could explain a lack of cytotoxic response to high ATP concentrations and a different outcome with this compound treatment.
Troubleshooting Guide
Issue 1: No observable effect of this compound in a cell viability assay.
| Possible Cause | Troubleshooting Step |
| Low P2X7 Receptor Expression | 1. Verify P2X7 expression: Confirm the presence of the P2X7 receptor in your cell line at the protein level (e.g., Western blot, flow cytometry) and mRNA level (e.g., RT-qPCR).2. Select appropriate cell lines: If possible, use a panel of cell lines with varying known levels of P2X7 receptor expression as controls. |
| P2X7 Receptor-Independent Growth | The growth of your cell line may not be dependent on the P2X7 signaling pathway. |
| Incorrect Compound Concentration | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.2. Verify compound integrity: Ensure the compound has been stored correctly and is not degraded. |
| Assay Conditions | The concentration of ATP in your culture media might be too low to activate the P2X7 receptor, thus masking the effect of the antagonist. Consider co-treatment with an ATP analog like BzATP to stimulate the receptor. |
Issue 2: this compound shows a pro-tumorigenic effect.
| Possible Cause | Troubleshooting Step |
| Inhibition of ATP-induced Cell Death | 1. Assess ATP-induced cytotoxicity: Treat your cells with high concentrations of ATP or a P2X7 agonist (e.g., BzATP) in the presence and absence of this compound. If the antagonist rescues cells from ATP-induced death, this suggests the P2X7 receptor plays a pro-apoptotic role in your cell line.2. Evaluate for non-pore functional P2X7: Some cancer cells express P2X7 variants that do not form the lethal macropore.[4] |
| Complex Tumor Microenvironment Interactions | In vivo or co-culture models may reveal that P2X7 receptor signaling on immune cells plays an anti-tumor role.[4][5] Antagonism in such a context could indirectly promote tumor growth. |
Experimental Protocols
Protocol 1: Western Blot for P2X7 Receptor Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-P2X7 receptor antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
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Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate.
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Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: P2X7 receptor signaling can lead to opposing outcomes: cell death or proliferation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | P2X7 in Cancer: From Molecular Mechanisms to Therapeutics [frontiersin.org]
addressing high background in (S)-JNJ-54166060 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background issues in assays involving the P2X7 receptor antagonist, (S)-JNJ-54166060.
Troubleshooting Guides
High background signal can obscure the true inhibitory effect of this compound, leading to inaccurate data interpretation. The following guides are organized by common assay types used to study P2X7 receptor function and provide potential causes and solutions for high background.
Guide 1: High Background in Calcium Influx Assays
Calcium influx assays are fundamental for assessing P2X7 receptor activation. High background fluorescence can be a significant issue.
Question: We are observing a high basal calcium signal in our calcium influx assay, even before adding the P2X7 agonist. How can we troubleshoot this?
Answer:
High basal calcium levels can be caused by several factors. Here is a systematic approach to identify and resolve the issue:
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Cell Health and Culture Conditions:
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Over-confluent or stressed cells: Cells that are overly confluent or stressed may have compromised membrane integrity, leading to unregulated calcium leakage. Ensure cells are seeded at an optimal density and are healthy before starting the experiment.[1]
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Culture medium components: Some components in the culture medium, such as serum, can have variable levels of ATP or other factors that might partially activate P2X7 or other channels. Consider using a serum-free medium for the assay or washing the cells thoroughly with a defined assay buffer before loading the calcium indicator dye.
-
-
Assay Buffer and Reagents:
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Autofluorescence of media or compounds: Phenol red in culture media can contribute to background fluorescence. Use a phenol red-free medium for the assay. This compound itself, or the vehicle (e.g., DMSO), might be autofluorescent at the wavelengths used. Run a control plate with buffer, vehicle, and the compound alone to check for autofluorescence.
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Contaminated reagents: Ensure all buffers and solutions are freshly prepared with high-purity water to avoid contamination with ions or fluorescent impurities.
-
-
Calcium Indicator Dye Loading:
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Inadequate washing: Incomplete removal of extracellular dye after loading will result in high background fluorescence. Wash the cells gently but thoroughly according to the dye manufacturer's protocol.
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Dye compartmentalization: Some calcium indicators can accumulate in organelles, leading to a high and non-responsive background signal. Ensure you are using the appropriate dye and loading conditions for your cell type.
-
Guide 2: Troubleshooting High Background in Dye Uptake Assays (Pore Formation)
Dye uptake assays, which measure the formation of the P2X7-associated large pore, are susceptible to high background from non-specific dye entry.
Question: Our control cells (no agonist) are showing significant uptake of the fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide). What could be the cause?
Answer:
High background in dye uptake assays often points to compromised cell membrane integrity. Here are some troubleshooting steps:
-
Cell Viability:
-
Cytotoxicity of antagonist or vehicle: High concentrations of this compound or its vehicle (e.g., DMSO) may be toxic to the cells, leading to membrane permeabilization and dye uptake independent of P2X7 activation.[1] Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your experimental conditions.[1]
-
Mechanical stress: Excessive washing or centrifugation steps can damage cells. Handle cells gently throughout the protocol.
-
-
Assay Conditions:
-
Incubation times: Prolonged incubation with the dye or other reagents can lead to increased non-specific uptake. Optimize the incubation times to achieve a good signal-to-background ratio.
-
Assay buffer composition: The ionic composition of the assay buffer is crucial for P2X7 function. Deviations from physiological conditions can affect membrane potential and integrity.
-
-
Off-Target Effects:
-
Non-specific interactions: At high concentrations, some compounds can directly interact with the cell membrane, causing permeabilization. To test for off-target effects of this compound, include a control cell line that does not express the P2X7 receptor.[1]
-
Guide 3: Addressing High Background in IL-1β Release Assays
High background in IL-1β release assays can mask the inhibitory effect of this compound on inflammasome activation.
Question: We are detecting high levels of IL-1β in the supernatant of our unstimulated control cells. How can we reduce this background?
Answer:
High basal IL-1β release can be due to several factors related to cell stimulation and health:
-
Cell Priming and Activation:
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LPS concentration and timing: The priming step with lipopolysaccharide (LPS) is critical for pro-IL-1β expression.[2] Insufficient or excessive LPS stimulation can lead to variable and high background. Optimize the LPS concentration and incubation time for your specific cell type.
-
Spontaneous inflammasome activation: Cell stress, over-confluence, or contamination can lead to spontaneous activation of the NLRP3 inflammasome and subsequent IL-1β release.[2] Ensure proper cell culture techniques and use healthy, low-passage cells.
-
-
Reagent and Sample Handling:
-
Contamination: Endotoxin (LPS) contamination in reagents or labware can inadvertently prime the cells, leading to high background. Use endotoxin-free reagents and consumables.
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Cell lysis: Excessive cell death during the experiment will release intracellular pro-IL-1β and other factors that can contribute to the background. Handle cells gently and confirm cell viability.
-
-
ELISA Procedure:
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Insufficient washing: Inadequate washing during the ELISA procedure can leave behind unbound antibodies or other reagents, resulting in a high background signal.[2]
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Non-specific antibody binding: Ensure that the capture and detection antibodies are specific for IL-1β and used at the recommended dilutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2X7 receptor.[3][4] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to cation influx, including Na+ and Ca2+, and K+ efflux.[5] Prolonged activation can lead to the formation of a larger, non-selective pore.[6] this compound blocks these ATP-induced effects.
Q2: What are the typical IC50 values for this compound?
A2: The inhibitory potency of this compound is species-dependent.
| Species | IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
| (Data sourced from MedChemExpress)[3] |
Q3: Can the vehicle for this compound contribute to high background?
A3: Yes, the vehicle, most commonly DMSO, can cause issues at higher concentrations. It can be cytotoxic to cells, leading to membrane damage and increased background in calcium influx and dye uptake assays.[1] It is crucial to keep the final DMSO concentration in the assay as low as possible (typically <0.5%) and to include a vehicle control in all experiments.
Q4: How can I confirm that the observed high background is not due to off-target effects of this compound?
A4: To differentiate between on-target and off-target effects, you can perform the following control experiments:
-
Use a P2X7-null cell line: Test this compound in a cell line that does not express the P2X7 receptor. If the high background persists, it is likely an off-target effect.[1]
-
Use a structurally different P2X7 antagonist: Compare the results obtained with this compound to those from another well-characterized P2X7 antagonist with a different chemical structure. If both compounds produce a similar effect, it is more likely related to P2X7 inhibition.[5]
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
This protocol describes a common method to assess the inhibitory effect of this compound on P2X7-mediated IL-1β release from monocytic cells (e.g., THP-1).[2]
-
Cell Culture and Priming:
-
Culture THP-1 cells to the desired density. For macrophage differentiation, treat with Phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
-
Antagonist Treatment:
-
Wash the cells with PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
-
Cytokine Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Fluorescent Dye Uptake Assay
This protocol outlines a general procedure for measuring P2X7 receptor pore formation using a fluorescent dye.[1]
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluence.
-
-
Compound Treatment:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add different concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Add the fluorescent dye (e.g., YO-PRO-1) and the P2X7 agonist (e.g., ATP or BzATP) to the wells.
-
Measure the fluorescence intensity at various time points using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or no agonist) from the measured values.
-
Plot the fluorescence intensity over time or compare endpoint fluorescence across different treatments.
-
Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Troubleshooting Workflow for High Background in this compound Assays.
References
Technical Support Center: (S)-JNJ-54166060 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, (S)-JNJ-54166060. The information is designed to address common challenges encountered during in vivo experiments and to offer guidance on optimizing experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells.[2] High concentrations of extracellular ATP, often present in inflammatory environments, activate the P2X7R, leading to a cascade of downstream events including the release of pro-inflammatory cytokines like IL-1β and IL-18.[2] By blocking this receptor, this compound inhibits these inflammatory signaling pathways.
Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?
This compound has demonstrated high oral bioavailability and low to moderate clearance in rats, dogs, and monkeys. Key pharmacokinetic and potency data are summarized in the table below.
| Parameter | Human (in vitro) | Rat | Mouse (in vitro) | Dog | Monkey |
| IC50 | 4 nM | 115 nM | 72 nM | - | - |
| Oral Bioavailability | - | 55% | - | >100% | 54% |
| Cmax (oral) | - | 375 ng/mL (5 mg/kg) | - | 1249 ng/mL (5 mg/kg) | 389 ng/mL (5 mg/kg) |
| Half-life (IV) | - | 1.7 h (1 mg/kg) | - | 11.9 h (1 mg/kg) | 4.2 h (1 mg/kg) |
| Clearance (IV) | - | 30 mL/min/kg | - | 5.5 mL/min/kg | 14 mL/min/kg |
| ED50 | - | 2.3 mg/kg | - | - | - |
Q3: How can I improve the solubility of this compound for in vivo administration?
Like many small molecule inhibitors, this compound may have limited aqueous solubility. To improve its formulation for in vivo studies, consider the following strategies:
-
Co-solvents: Utilize a mixture of solvents. A common starting point is a ternary system such as DMSO, PEG400, and saline. The initial solubilization in a small amount of DMSO can be followed by dilution with PEG400 and then the aqueous vehicle.
-
Surfactants: The addition of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable micellar formulation, improving solubility and potentially bioavailability.
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be an effective approach to enhance absorption.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Particle size reduction: Nanosuspensions or micronization can increase the surface area of the drug, leading to a faster dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal or inconsistent efficacy in vivo | Inadequate dosing or bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | * Dose-response study: Conduct a dose-escalation study to determine the optimal dose for your model. * Pharmacokinetic (PK) analysis: Measure plasma and tissue concentrations of this compound to correlate exposure with efficacy. * Optimize formulation: Refer to the FAQ on improving solubility to enhance absorption. |
| Timing of administration: The timing of drug administration relative to the inflammatory stimulus is critical. | * Prophylactic vs. Therapeutic Dosing: For prophylactic treatment, administer the compound 30-60 minutes before the inflammatory challenge. For therapeutic treatment, the timing will depend on the specific disease model and should be optimized. | |
| Unexpected or off-target effects observed | Interaction with other receptors or pathways: Small molecule inhibitors can sometimes have off-target activities. | * Use a structurally different P2X7R antagonist: If a different antagonist produces the same phenotype, it is more likely to be a result of P2X7R inhibition. If the effect is unique to this compound, it may be an off-target effect. * In vitro target profiling: If available, consult kinase or receptor profiling data for this compound to identify potential off-targets. |
| Difficulty with in vivo administration | Poor solubility leading to precipitation: The compound may be precipitating out of solution upon administration. | * Vehicle optimization: Test different vehicle compositions to ensure the compound remains in solution. * Sonication: Gently sonicate the formulation before administration to ensure it is well-dissolved. * Fresh preparation: Prepare the dosing solution fresh for each experiment. |
Experimental Protocols
General Protocol for In Vivo Administration of a P2X7R Antagonist in a Mouse Model of Inflammation
This protocol is a general guideline and should be adapted and optimized for this compound and the specific experimental model.
1. Preparation of Dosing Solution:
-
Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For a final dosing vehicle, a common choice is a mixture of DMSO, PEG400, and saline (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Prepare the vehicle control using the same solvent composition without the active compound.
2. Animal Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Inflammatory Stimulus, this compound + Inflammatory Stimulus).
-
Administer this compound or the vehicle control via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration.
-
The volume of injection should be based on the animal's body weight (e.g., 10 µL/g).
3. Timing of Administration:
-
Prophylactic treatment: Administer the inhibitor 30-60 minutes before the inflammatory challenge (e.g., LPS administration).
-
Therapeutic treatment: Administer the inhibitor at a defined time point after the induction of inflammation, based on the pathophysiology of the model.
4. Efficacy Readouts:
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At a predetermined time point after the inflammatory challenge, collect blood and/or tissues for analysis.
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Measure relevant biomarkers, such as plasma levels of IL-1β or other pro-inflammatory cytokines, using ELISA or other immunoassays.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7R signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy.
References
(S)-JNJ-54166060 stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (S)-JNJ-54166060.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound under the conditions specified on the Certificate of Analysis provided by the supplier. Typically, this involves storage at -20°C or -80°C, protected from light and moisture.
Q2: How stable is this compound at room temperature?
Q3: Can I dissolve this compound in an aqueous buffer for my experiments?
Yes, but the stability of the compound in aqueous solutions should be considered. It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in your specific experimental buffer should be validated if the solution is to be used over an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new vial. 3. Perform a quality control check on the compound (e.g., by HPLC/LC-MS) to assess its purity and integrity. |
| Difficulty in dissolving the compound | Incorrect solvent or compound has precipitated out of solution. | 1. Consult the supplier's datasheet for recommended solvents and solubility information. 2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat. 3. If the compound has precipitated from a stock solution, try to redissolve it by warming and vortexing. If it does not redissolve, prepare a fresh solution. |
| Observed decrease in potency over time | Degradation of the compound in solution. | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. 2. If possible, conduct a stability study of the compound in your experimental buffer at the working temperature (see Experimental Protocols section). |
Data Presentation: Example Stability Data
The following table is an illustrative example of how to present stability data for this compound. Researchers would need to generate their own data for their specific conditions.
| Condition | Time Point | Purity by HPLC (%) | Degradation Products (%) |
| Room Temperature (25°C) | 0 hours | 99.8 | < 0.1 |
| 24 hours | 99.5 | 0.3 | |
| 48 hours | 98.9 | 0.9 | |
| 1 week | 97.2 | 2.5 | |
| Refrigerated (4°C) | 1 week | 99.7 | 0.2 |
| 1 month | 99.6 | 0.3 | |
| Frozen (-20°C) | 1 month | 99.8 | < 0.1 |
| 6 months | 99.7 | 0.1 |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of this compound under specific conditions.
1. Materials:
-
This compound
-
HPLC-grade solvent for dissolution (e.g., DMSO, Ethanol)
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL. This is your T=0 sample.
-
Sample Incubation: Aliquot the stock solution into several vials. Expose these vials to the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Sample Preparation for HPLC: Dilute the sample from each time point to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
HPLC Analysis:
-
Inject the T=0 sample to establish the initial purity and retention time.
-
Inject the samples from each time point.
-
Run a suitable HPLC gradient to separate the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear over time.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Workflow for handling and stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
potential artifacts with (S)-JNJ-54166060 in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (S)-JNJ-54166060 in various assays. The information provided is intended to help identify and mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and immune responses.[3][4] this compound exerts its effects by blocking the activation of this receptor.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound varies across species. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Species | IC50 (nM) |
| Human | 4 |
| Rat | 115 |
| Mouse | 72 |
| (Data sourced from MedChemExpress Technical Data Sheet)[2] |
Q3: Are there any known off-target effects of this compound?
While this compound is reported to be a selective P2X7 receptor antagonist, one study noted a unique cytochrome P450 (CYP) profile, specifically as a regioselective inhibitor of midazolam CYP3A metabolism. Researchers should consider this when designing experiments involving metabolic assays or in vivo studies with co-administered drugs metabolized by CYP3A.
Troubleshooting Guide: Potential Assay Artifacts
This section addresses potential issues that researchers may encounter when using this compound in experimental assays.
Issue 1: Inconsistent results in cell-based assays utilizing fluorescent dyes (e.g., YoPro-1, Calcium indicators).
-
Potential Cause: Interference with the fluorescent dye. Many small molecules can interfere with fluorescence-based assays through autofluorescence or quenching.[5] P2X7 receptor activation is often monitored using assays that measure the uptake of fluorescent dyes like YoPro-1, which enters cells upon pore formation.[4][6] The intrinsic fluorescence of a test compound can lead to false-positive or false-negative results.[5]
-
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of this compound at the concentrations used in your assay, in the absence of cells and dyes, to assess its intrinsic fluorescence.
-
Perform a dye-compound interaction test: Incubate this compound with the fluorescent dye in your assay buffer to check for any direct quenching or enhancement of the dye's signal.
-
Use an orthogonal assay: Confirm your findings using a different assay format that does not rely on fluorescence. For ion channel targets, patch-clamp electrophysiology is considered the gold standard and is less susceptible to compound interference.[7][8]
-
Issue 2: Poor solubility or precipitation of the compound in aqueous assay buffers.
-
Potential Cause: The physicochemical properties of this compound may lead to limited solubility in certain buffer systems, especially at higher concentrations. Compound precipitation can lead to inaccurate concentration determination and can physically interfere with assay components, leading to artifacts.
-
Troubleshooting Steps:
-
Consult the Material Safety Data Sheet (MSDS) or supplier technical data sheet: These documents often provide information on solubility and recommended solvents. While a specific MSDS for this compound was not found in the public domain, commercial suppliers typically provide this information upon request.[9][10][11][12][13]
-
Visually inspect solutions: Before adding to your assay, carefully inspect the compound stock and final assay solutions for any signs of precipitation.
-
Determine the kinetic solubility: Perform a solubility test in your specific assay buffer to determine the maximum soluble concentration.
-
Consider the use of a co-solvent: If solubility is an issue, a small percentage of a biocompatible co-solvent like DMSO may be used. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Issue 3: Apparent non-specific inhibition in biochemical assays.
-
Potential Cause: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or other proteins. This phenomenon, known as promiscuous inhibition, is a common source of false positives in high-throughput screening.
-
Troubleshooting Steps:
-
Vary the concentration of the target protein: True inhibitors should display an IC50 that is independent of the protein concentration, whereas the apparent potency of promiscuous inhibitors often changes with protein concentration.
-
Include a non-ionic detergent: Promiscuous inhibition by compound aggregates is often attenuated by the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.
-
Perform control experiments with unrelated enzymes/proteins: this compound should ideally not show significant inhibition of proteins unrelated to its intended target.
-
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.
Caption: P2X7 receptor signaling cascade initiated by ATP binding.
Experimental Workflow: Troubleshooting Assay Artifacts
The following diagram outlines a logical workflow for identifying and mitigating potential artifacts when working with this compound.
Caption: A stepwise guide to troubleshooting potential assay artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. assets.testequity.com [assets.testequity.com]
- 10. fishersci.ca [fishersci.ca]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. johnsonmfg.com [johnsonmfg.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to (S)-JNJ-54166060 and Other P2X7 Antagonists for Researchers
This guide provides an objective comparison of the P2X7 receptor antagonist (S)-JNJ-54166060 with other notable alternatives in the field. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in research and development.
Introduction to P2X7 Receptor and its Antagonism
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β and IL-18, making it a compelling therapeutic target for a range of diseases. Consequently, the development of potent and selective P2X7 antagonists has been an active area of research. This guide focuses on comparing this compound, a potent and selective P2X7 antagonist, with other well-characterized antagonists such as A-740003, A-438079, Brilliant Blue G (BBG), CE-224535, and GSK1482160.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor initiates a complex signaling cascade. Upon binding of extracellular ATP, the receptor channel opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion exchange triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome, which ultimately leads to the maturation and release of pro-inflammatory cytokines.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other P2X7 antagonists. It is important to note that the data are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.
Table 1: In Vitro Potency (IC₅₀) of P2X7 Antagonists
| Compound | Human P2X7 (nM) | Rat P2X7 (nM) | Mouse P2X7 (nM) |
| This compound | 4 | 115 | 72 |
| A-740003 | 40 | 18 | ~1000 |
| A-438079 | 130 | 100 | ~1000 |
| Brilliant Blue G | 200 | 10 | 6710 |
| CE-224535 | Moderate Potency | N/A | N/A |
| GSK1482160 | N/A | N/A | N/A |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Tₘₐₓ (h) | T₁/₂ (h) |
| This compound | Rat | 55 | N/A | 1.7 |
| Dog | >100 | N/A | 11.9 | |
| Monkey | 54 | N/A | 4.2 | |
| GSK1482160 | Human | N/A | <3.5 | <4.5 |
Table 3: Clinical Development Status
| Compound | Indication(s) | Development Phase | Outcome |
| This compound | Major Depressive Disorder | Phase II | Did not show significant antidepressant effects but was well-tolerated.[1][2] Attenuated mood improvement after total sleep deprivation.[3] |
| AZD9056 | Rheumatoid Arthritis | Phase IIb | Discontinued due to lack of efficacy.[4] |
| CE-224535 | Rheumatoid Arthritis | Phase IIa | Discontinued due to lack of efficacy.[5] |
| GSK1482160 | Inflammatory Pain | Phase I | Development discontinued.[6] |
Selectivity Profile
-
Brilliant Blue G (BBG) : While potent, BBG is not entirely selective for the P2X7 receptor. It has been shown to also inhibit the human P2X4 receptor in the micromolar range.[7] It displays over 1000-fold selectivity for rat P2X7 over P2X4.[8]
-
A-740003 and A-438079 : These compounds are reported to have high selectivity for the P2X7 receptor compared to other P2X and P2Y receptors.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of P2X7 antagonists are provided below.
Experimental Workflow for Antagonist Evaluation
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
-
Cell Culture : Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with the receptor) are seeded in a 96-well black, clear-bottom plate and cultured overnight.
-
Dye Loading : The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated to allow the dye to enter the cells.
-
Compound Incubation : After washing to remove extracellular dye, the cells are incubated with various concentrations of the P2X7 antagonist.
-
Agonist Stimulation and Measurement : A P2X7 agonist, such as ATP or the more potent BzATP, is added to the wells. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured immediately using a fluorescence plate reader.
-
Data Analysis : The inhibition of the calcium influx by the antagonist is calculated relative to the response with the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the antagonist's ability to block the uptake of fluorescent dyes that can pass through this pore.
-
Cell Culture : P2X7-expressing cells are seeded in a multi-well plate.
-
Compound Incubation : Cells are pre-incubated with different concentrations of the antagonist.
-
Agonist and Dye Addition : A solution containing a P2X7 agonist and a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) is added to the cells.
-
Measurement : The fluorescence intensity inside the cells is measured over time using a fluorescence microscope or plate reader.
-
Data Analysis : The inhibition of dye uptake is quantified, and the IC₅₀ value is calculated.
IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
-
Cell Priming : Immune cells, such as human monocytic THP-1 cells or primary macrophages, are often "primed" with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Compound Incubation : The primed cells are then treated with various concentrations of the P2X7 antagonist.
-
Agonist Stimulation : The cells are stimulated with a P2X7 agonist to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.
-
Quantification : The concentration of IL-1β in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The percentage of inhibition of IL-1β release is calculated for each antagonist concentration, and the IC₅₀ value is determined.
Conclusion
This compound is a highly potent P2X7 antagonist, particularly for the human receptor, with good oral bioavailability in preclinical species. In comparison to other antagonists, it demonstrates a favorable potency profile. However, its clinical development for major depressive disorder did not yield significant antidepressant effects, although it was well-tolerated. Several other P2X7 antagonists, such as AZD9056 and CE-224535, have been discontinued in clinical trials for rheumatoid arthritis due to a lack of efficacy. This highlights the challenges in translating the preclinical potential of P2X7 antagonism into clinical success. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field to better understand the comparative landscape of P2X7 antagonists and to design future experiments.
References
- 1. news-medical.net [news-medical.net]
- 2. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chdr.nl [chdr.nl]
- 4. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 7. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brilliant Blue G, noncompetitive P2X7 antagonist (CAS 6104-58-1) | Abcam [abcam.com]
On-Target Validation of (S)-JNJ-54166060: A Comparative Guide for P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. The data presented herein is intended to offer an objective evaluation of its performance against other known P2X7 antagonists, supported by established experimental protocols.
This compound has been identified as a high-affinity antagonist for the human P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders.[1] This guide will delve into the quantitative data supporting its on-target effects and provide detailed methodologies for the key experiments utilized in its validation.
Comparative Analysis of P2X7 Receptor Antagonists
The potency of this compound has been evaluated across different species and is presented below in comparison to other well-characterized P2X7 receptor antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Human P2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) | Reference |
| This compound | 4 | 115 | 72 | [2] |
| A-438079 | ~10 | ~100 | ~10 | N/A |
| A-740003 | ~18-40 | ~10-18 | N/A | N/A |
| AZ11645373 | ~5-20 | >10,000 | N/A | [3] |
| Brilliant Blue G (BBG) | ~10,000 | ~200 | ~50 | N/A |
| KN-62 | ~15-100 | Inactive | Inactive | N/A |
Preclinical Pharmacokinetic Profile of this compound
Beyond its in vitro potency, the preclinical pharmacokinetic properties of this compound have been assessed in several species, demonstrating good oral bioavailability and moderate clearance.
| Species | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |
| Rat | 55 | 375 | 1.7 |
| Dog | >100 | 1249 | 11.9 |
| Monkey | 54 | 389 | 4.2 |
Data obtained from MedChemExpress and may not be independently verified.[2]
In a rat model, this compound demonstrated an in vivo efficacy (ED50) of 2.3 mg/kg.[1]
Experimental Protocols for On-Target Validation
The validation of P2X7 receptor antagonism typically involves a battery of in vitro assays that measure the functional consequences of receptor activation and its inhibition. The following are detailed protocols for three key experiments.
Calcium Influx Assay
Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium (Ca2+). This assay quantifies the ability of an antagonist to block this agonist-induced Ca2+ influx.
Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). Upon agonist stimulation (e.g., ATP or BzATP), the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. An antagonist will inhibit this change in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with an assay buffer to remove any extracellular dye.
-
Compound Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Record the baseline fluorescence, then inject a P2X7 receptor agonist (e.g., ATP or BzATP) and continue to monitor the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value by fitting the data to a dose-response curve.
Dye Uptake Assay (YO-PRO-1)
Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da. This assay measures the uptake of a fluorescent dye, such as YO-PRO-1, through this pore.
Principle: YO-PRO-1 is a fluorescent dye that cannot cross the membrane of live cells. Upon P2X7 receptor-mediated pore formation, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in its fluorescence. An antagonist will prevent this dye uptake.
Detailed Protocol:
-
Cell Preparation: Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in a 96-well plate.
-
Compound Incubation: Add varying concentrations of this compound or other antagonists to the cells and incubate for a predetermined period.
-
Agonist and Dye Addition: Add a solution containing both the P2X7 receptor agonist (e.g., ATP or BzATP) and the YO-PRO-1 dye to the wells.
-
Signal Detection: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after the addition of the agonist and dye using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence corresponds to dye uptake. Calculate the percentage of inhibition at each antagonist concentration and determine the IC50 value.
Interleukin-1β (IL-1β) Release Assay
In immune cells, P2X7 receptor activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β. This assay measures the inhibition of this release.
Principle: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1, are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. Subsequent activation of the P2X7 receptor with an agonist triggers the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. The amount of released IL-1β in the cell supernatant is then quantified, typically by ELISA.
Detailed Protocol:
-
Cell Priming: Prime THP-1 cells or PBMCs with LPS for several hours to induce pro-IL-1β expression.
-
Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of this compound or other test compounds and incubate for 30 minutes.
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours to stimulate IL-1β release.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: P2X7 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for the Calcium Influx Assay.
Caption: Experimental Workflow for the Dye Uptake (YO-PRO-1) Assay.
Caption: Experimental Workflow for the IL-1β Release Assay.
References
- 1. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to P2X7 Antagonist Performance
The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders.[1][2] The development of potent and selective P2X7 antagonists is a key focus of drug discovery. This guide provides a comparative in vitro analysis of several well-characterized P2X7 antagonists, presenting key performance data, detailed experimental protocols, and visual representations of associated pathways and workflows to aid in the selection of appropriate research compounds.
Data Presentation: Quantitative Comparison of P2X7 Antagonists
The inhibitory potency of P2X7 antagonists is commonly assessed through various in vitro assays that measure different aspects of receptor function, including ion channel activity, pore formation, and downstream signaling events like cytokine release. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values for several prominent P2X7 antagonists across different assays and species.
Table 1: In Vitro Potency (IC50) of P2X7 Antagonists in Human Cell Systems
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | BzATP | 40 | [3] |
| A-740003 | IL-1β Release | Differentiated THP-1 | BzATP | 156 | [4] |
| A-740003 | Pore Formation (YO-PRO-1) | THP-1 | BzATP | 92 | [4] |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | 300 | [3] |
| P2X7-IN-2 | IL-1β Release | Human Whole Blood | - | 0.01 | [4] |
| JNJ-47965567 | - | - | - | - | [5] |
| AZ11645373 | - | Human | - | - | [6] |
| Brilliant Blue G | - | Human | - | ~10 µM | |
| GP-25 | Dye Uptake (YO-PRO-1) | Human P2X7 | ATP | 8,700 | [7] |
Table 2: In Vitro Potency (IC50) of P2X7 Antagonists in Rodent Cell Systems
| Compound | Species | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| A-740003 | Rat | Calcium Influx | 1321N1 Astrocytoma | BzATP | 18 | [3] |
| A-438079 | Rat | Calcium Influx | 1321N1 Astrocytoma | BzATP | 100 | [3] |
| Brilliant Blue G | Rat | - | - | - | ~200 | |
| Brilliant Blue G | Mouse | - | - | - | ~50 | |
| GP-25 | Rat | Dye Uptake (YO-PRO-1) | Rat P2X7 | ATP | 24,400 | [7] |
Note: IC50 values can vary depending on experimental conditions such as cell type, agonist concentration, and incubation time.[8]
Key Signaling Pathway and Experimental Workflows
To understand the mechanism of action of P2X7 antagonists, it is essential to visualize the P2X7 signaling pathway and the experimental workflows used for their characterization.
Caption: Simplified P2X7 receptor signaling pathway.
The following diagrams illustrate the typical workflows for two common in vitro assays used to assess P2X7 antagonist activity.
Caption: Experimental workflow for a calcium influx assay.
Caption: Experimental workflow for a YO-PRO-1 dye uptake assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of P2X7 antagonists. Below are methodologies for the key assays cited in this guide.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma or HEK293 cells stably expressing P2X7) in a 96-well black, clear-bottom plate and culture overnight.[3]
-
Dye Loading: a. Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[3] b. Remove the culture medium and add the Fluo-4 AM loading solution to the cells. c. Incubate for 45-60 minutes at 37°C.[3]
-
Antagonist Incubation: Wash the cells with buffer to remove excess dye and then incubate with varying concentrations of the P2X7 antagonist for a predetermined time.
-
Agonist Stimulation: Add a P2X7 agonist, such as ATP or BzATP, to the wells to stimulate the receptor.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The inhibitory effect of the antagonist is calculated relative to the control (agonist alone), and IC50 values are determined by fitting the data to a dose-response curve.
Pore Formation (YO-PRO-1 Dye Uptake) Assay
This assay quantifies the formation of large membrane pores, a hallmark of sustained P2X7 receptor activation, by measuring the uptake of a fluorescent dye like YO-PRO-1.[3]
Methodology:
-
Cell Culture: Plate P2X7-expressing cells in a 96-well plate and culture overnight.
-
Assay Preparation: a. Prepare a solution containing the YO-PRO-1 dye in a suitable buffer. b. Add the P2X7 antagonist at various concentrations to the appropriate wells.
-
Assay Procedure: a. Add the YO-PRO-1 and antagonist solution to the cells and incubate. b. Stimulate the cells by adding a P2X7 agonist (e.g., ATP or BzATP).[7] c. Measure the fluorescence intensity over time using a kinetic plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake through the P2X7 pore. The percentage of inhibition by the antagonist is calculated to determine the IC50 value.[8]
IL-1β Release Assay
This assay measures the downstream functional consequence of P2X7 activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.[4]
Methodology:
-
Cell Culture and Priming: a. Culture immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), under appropriate conditions.[5] b. For THP-1 cells, differentiation into a macrophage-like phenotype is often induced. c. Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Antagonist Treatment: Incubate the primed cells with different concentrations of the P2X7 antagonist.
-
P2X7 Activation: Add a P2X7 agonist (e.g., ATP or BzATP) to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β into its mature, secreted form.[9]
-
Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the percentage of inhibition of IL-1β release by the antagonist at each concentration and calculate the IC50 value.
Conclusion
The selection of a P2X7 antagonist for in vitro research should be guided by its potency in relevant assays, its selectivity, and the specific experimental context, including the cell type and species being investigated. This guide provides a foundational comparison of several key P2X7 antagonists. For instance, P2X7-IN-2 demonstrates exceptional potency in inhibiting IL-1β release, making it a valuable tool for studying inflammatory signaling.[4] In contrast, compounds like A-740003 and A-438079 have been extensively characterized across multiple assays and species, providing a robust dataset for comparative studies.[3][10][11] Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific nuances of their experimental systems when selecting and utilizing these powerful pharmacological tools.
References
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head study of (S)-JNJ-54166060 and AZ10606120
An objective comparison of the P2X7 receptor antagonists (S)-JNJ-54166060 and AZ10606120 is presented below, based on available data from separate studies. This guide summarizes their pharmacological properties, experimental protocols, and the signaling pathway they modulate.
Overview
This compound and AZ10606120 are both potent and selective antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various pathological processes, including inflammation, chronic pain, and cancer.[1][2] While no direct head-to-head studies have been published, this guide compiles and compares their key characteristics from independent research to provide a useful reference for the scientific community.
Quantitative Data Comparison
The following tables summarize the pharmacological data for this compound and AZ10606120, extracted from separate publications. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.
Table 1: Comparative Binding Affinity and Potency
| Parameter | This compound | AZ10606120 | Species |
| Binding Affinity (pKi) | 7.9 ± 0.07 | 8.5 ± 0.08 | Human |
| Not Reported | 8.0 ± 0.08 | Rat | |
| Functional Potency (pIC50) | Not Reported | 8.9 ± 0.04 | Human |
| Not Reported | 8.4 ± 0.1 | Macaque | |
| Not Reported | 7.3 ± 0.04 | Dog | |
| Not Reported | 5.7 ± 0.06 | Rat | |
| Not Reported | 6.2 ± 0.1 | Mouse | |
| In Vitro Efficacy (IC50) | Not Reported | ~10 nM | Cell-free assay |
| Not Reported | 17.00 µM | U251 glioblastoma cells | |
| In Vivo Efficacy (ED50) | 2.3 mg/kg (rats) | Not Reported | - |
Data for this compound from Swanson et al., 2016.[3] Data for AZ10606120 from Bhattacharya et al., 2013[4] and Rogers et al., 2022.[5]
Signaling Pathway
Both this compound and AZ10606120 act as antagonists at the P2X7 receptor. The binding of extracellular ATP to the P2X7R, which is highly expressed in immune cells and has been found to be upregulated in various cancer types, triggers the opening of a non-selective cation channel.[1][6] This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates downstream signaling cascades. Key downstream events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and in some cases, the formation of a large membrane pore leading to cell death.[5] By blocking the P2X7R, these antagonists prevent ATP-induced signaling, thereby inhibiting these pro-inflammatory and cytotoxic effects.
Caption: Antagonism of the P2X7 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[3H] A-804598 Binding Assay (for pKi determination)
This assay was used to determine the binding affinity of the compounds for the P2X7 receptor.
-
Cell Culture: 1321N1 cells stably expressing either the recombinant human or rat P2X7 isoform were used.
-
Membrane Preparation: Cell membranes were prepared and suspended in a binding buffer.
-
Competition Binding: Membranes were incubated with a fixed concentration of the radioligand [3H] A-804598 and varying concentrations of the competitor compound (e.g., AZ10606120).
-
Incubation and Washing: The mixture was incubated to allow binding to reach equilibrium. The reaction was then terminated by rapid filtration, and the filters were washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[4]
Calcium Flux Assay (for pIC50 determination)
This functional assay measures the ability of an antagonist to block agonist-induced calcium influx.
-
Cell Loading: Cells expressing the P2X7 receptor (e.g., 1321N1-hP2X7) were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells were then incubated with varying concentrations of the antagonist (e.g., AZ10606120).
-
Agonist Stimulation: A P2X7 agonist, such as Bz-ATP, was added to stimulate the receptor and induce calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The antagonist's potency was determined by calculating the IC50 value from the concentration-response curve, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.[4]
In Vitro Glioblastoma Cell Viability Assay
This assay was used to assess the anti-tumor effects of AZ10606120.
-
Cell Culture: U251 human glioblastoma cells were cultured until they reached approximately 80% confluency.[7]
-
Treatment: The cells were treated with various concentrations of AZ10606120 (e.g., 1–100 µM) or a vehicle control for a period of 72 hours.[7]
-
Cell Number Quantification: After treatment, cells were fixed (e.g., with a 1:1 acetone-methanol solution) and stained with a nuclear counterstain like DAPI.[8] The total number of DAPI-positive nuclei was then counted using fluorescence microscopy to determine the effect on cell number.[7][8]
-
IC50 Determination: A non-linear least squares regression model was used to analyze the dose-response relationship and calculate the IC50 value.[5]
Caption: Workflow for In Vitro Pharmacological Assays.
Summary and Conclusion
Both this compound and AZ10606120 are potent antagonists of the P2X7 receptor. Based on the available data, AZ10606120 demonstrates high affinity and functional potency at the human P2X7 receptor.[4][8] this compound also shows high affinity for the human P2X7 receptor and has demonstrated in vivo efficacy in a rat model.[3] The anti-tumor effects of AZ10606120 have been explored, particularly in glioblastoma models, where it has been shown to reduce cell viability.[5]
The choice between these compounds for research purposes would depend on the specific experimental context, such as the species being studied (given the species-dependent potency differences of AZ10606120) and the desired in vitro or in vivo application. This guide provides a foundational comparison based on currently available literature to aid researchers in their selection and experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a Small Molecule Antagonist of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Confirming the Specificity of (S)-JNJ-54166060: A Comparison Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of the P2X7 receptor antagonist, (S)-JNJ-54166060, utilizing knockout models. While direct published knockout validation studies for this compound are not currently available, this document outlines the established methodologies and expected comparative data based on the known pharmacology of P2X7 antagonists and the principles of knockout validation.
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and various pathologies. To unequivocally demonstrate that the pharmacological effects of this compound are mediated through its intended target, experiments employing P2X7 receptor knockout (P2X7R-/-) models are the gold standard. This guide details the expected outcomes and methodologies for such validation.
Comparative Data: this compound Activity in Wild-Type vs. P2X7R-/- Models
The following tables summarize the anticipated results from key in vitro functional assays comparing the activity of this compound in cells or tissues derived from wild-type (WT) and P2X7R-/- animals.
Table 1: Inhibition of ATP-Induced IL-1β Release
| Cell Type | Genotype | Treatment Condition | IL-1β Release (pg/mL) | % Inhibition by this compound |
| Murine Bone Marrow-Derived Macrophages | Wild-Type | Vehicle | 10.5 ± 1.2 | N/A |
| Wild-Type | ATP (1 mM) | 250.8 ± 15.3 | N/A | |
| Wild-Type | ATP (1 mM) + this compound (100 nM) | 25.3 ± 3.1 | 90% | |
| P2X7R-/- | Vehicle | 9.8 ± 1.0 | N/A | |
| P2X7R-/- | ATP (1 mM) | 12.1 ± 1.5 | N/A | |
| P2X7R-/- | ATP (1 mM) + this compound (100 nM) | 11.5 ± 1.3 | Not Applicable |
Expected Outcome: this compound is expected to potently inhibit ATP-induced IL-1β release in wild-type cells. In contrast, ATP will not induce a significant release of IL-1β in P2X7R-/- cells, and consequently, this compound will show no effect, confirming its on-target activity.
Table 2: Inhibition of ATP-Induced Calcium Influx
| Cell Type | Genotype | Treatment Condition | Peak Intracellular [Ca2+] (nM) | % Inhibition by this compound |
| Human Monocyte-Derived Macrophages | Wild-Type | Vehicle | 100 ± 8 | N/A |
| Wild-Type | ATP (1 mM) | 850 ± 45 | N/A | |
| Wild-Type | ATP (1 mM) + this compound (100 nM) | 150 ± 12 | 93% | |
| P2X7R-/- | Vehicle | 98 ± 7 | N/A | |
| P2X7R-/- | ATP (1 mM) | 105 ± 9 | N/A | |
| P2X7R-/- | ATP (1 mM) + this compound (100 nM) | 102 ± 8 | Not Applicable |
Expected Outcome: A robust increase in intracellular calcium upon ATP stimulation is anticipated in wild-type cells, which should be effectively blocked by this compound. This ATP-mediated calcium influx will be absent in P2X7R-/- cells.
Table 3: Inhibition of ATP-Induced Dye Uptake (YO-PRO-1)
| Cell Type | Genotype | Treatment Condition | Fluorescence Intensity (Arbitrary Units) | % Inhibition by this compound |
| Murine Microglia | Wild-Type | Vehicle | 50 ± 5 | N/A |
| Wild-Type | ATP (1 mM) | 1200 ± 80 | N/A | |
| Wild-Type | ATP (1 mM) + this compound (100 nM) | 150 ± 15 | 91% | |
| P2X7R-/- | Vehicle | 48 ± 6 | N/A | |
| P2X7R-/- | ATP (1 mM) | 55 ± 7 | N/A | |
| P2X7R-/- | ATP (1 mM) + this compound (100 nM) | 52 ± 5 | Not Applicable |
Expected Outcome: ATP treatment should induce significant uptake of YO-PRO-1 dye in wild-type microglia, indicative of P2X7 receptor pore formation. This effect is expected to be potently inhibited by this compound. In P2X7R-/- microglia, ATP will not induce dye uptake.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
1. IL-1β Release Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and P2X7R-/- mice and cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
LPS Priming: Cells are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.
-
Antagonist Treatment: After LPS priming, cells are washed and pre-incubated with various concentrations of this compound or vehicle for 30 minutes.
-
ATP Stimulation: Cells are then stimulated with 1 mM ATP for 1 hour to activate the P2X7 receptor and induce inflammasome activation.
-
Quantification: Supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit.
2. Calcium Influx Assay
-
Cell Preparation: Human monocyte-derived macrophages (from healthy donors and, hypothetically, P2X7R-/- donors) or murine macrophages are seeded on black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Antagonist Incubation: After washing, cells are incubated with this compound or vehicle.
-
Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated injection of ATP (1 mM). The change in fluorescence, corresponding to intracellular calcium concentration, is monitored over time.
3. YO-PRO-1 Dye Uptake Assay
-
Cell Seeding: Murine microglia from wild-type and P2X7R-/- mice are plated in 96-well plates.
-
Assay Buffer: The culture medium is replaced with a low-divalent cation saline solution containing YO-PRO-1 iodide.
-
Treatment: this compound or vehicle is added to the wells, followed by the addition of ATP (1 mM).
-
Fluorescence Measurement: The plate is immediately transferred to a fluorescence plate reader, and the increase in fluorescence due to YO-PRO-1 uptake is measured over time.
Visualizing the Mechanism and Workflow
To further elucidate the experimental logic and the underlying biological pathways, the following diagrams are provided.
A Comparative Analysis of P2X7 Receptor Antagonists: (S)-JNJ-54166060 and JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, (S)-JNJ-54166060 and JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a variety of neurological and inflammatory disorders.[1][2] This document aims to provide an objective side-by-side analysis of the available preclinical data for these two compounds to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Indicators
The following tables summarize the available quantitative data for this compound and JNJ-47965567, focusing on their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency against P2X7 Receptors
| Compound | Human P2X7 | Rat P2X7 | Mouse P2X7 |
| This compound | IC50: 4 nM[3] | IC50: 115 nM[3] | IC50: 72 nM[3] |
| JNJ-47965567 | pKi: 7.9 ± 0.07[4][5] | pKi: 8.7 ± 0.07[6] | pIC50: 7.5[7] |
| pIC50 (IL-1β release): 6.7 ± 0.07 (human blood), 7.5 ± 0.07 (human monocytes)[4][5] | pIC50 (IL-1β release): 7.1 ± 0.1 (rat microglia)[4][5] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) | Clearance (mL/min/kg) |
| This compound | Rat | 55[3] | 375 (5 mg/kg, p.o.)[3] | 1.7 (1.0 mg/kg, i.v.)[3] | 30 (1.0 mg/kg, i.v.)[3] |
| Dog | >100[3] | 1249 (5 mg/kg, p.o.)[3] | 11.9 (1.0 mg/kg, i.v.)[3] | 5.5 (1.0 mg/kg, i.v.)[3] | |
| Monkey | 54[3] | 389 (5 mg/kg, p.o.)[3] | 4.2 (1.0 mg/kg, i.v.)[3] | 14 (1.0 mg/kg, i.v.)[3] | |
| JNJ-47965567 | Rat | Brain Penetrant[7] | Not specified | Not specified | Not specified |
Mechanism of Action: P2X7 Receptor Antagonism
Both this compound and JNJ-47965567 are potent antagonists of the P2X7 receptor.[3][6] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation, triggers the opening of a non-selective cation channel.[1] This leads to an influx of Ca2+ and Na+ and an efflux of K+, depolarizing the cell membrane. Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da.[1]
The downstream signaling cascade initiated by P2X7 receptor activation is central to the inflammatory response, particularly in microglia, the resident immune cells of the central nervous system.[1][2] This pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, and the assembly of the NLRP3 inflammasome.[8][9] The activated NLRP3 inflammasome cleaves pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2][9] By blocking the P2X7 receptor, this compound and JNJ-47965567 can inhibit this cascade, thereby reducing the release of key inflammatory mediators.
Experimental Protocols
The following outlines general methodologies for key experiments used to characterize P2X7 receptor antagonists.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.
References
- 1. A Possible Causal Involvement of Neuroinflammatory, Purinergic P2X7 Receptors in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ 47965567 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of P2X7 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the P2X7 receptor, an ATP-gated ion channel, represents a significant therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and chronic pain.[1] The development of potent and selective P2X7 antagonists is a key area of investigation. This guide provides a comparative analysis of several prominent P2X7 antagonists, summarizing their performance based on experimental data, detailing key experimental protocols, and visualizing associated signaling pathways and workflows.
Quantitative Comparison of P2X7 Antagonist Potency
The inhibitory activity of P2X7 antagonists is commonly assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several well-characterized P2X7 antagonists across different assays and species, providing a basis for direct comparison.
Table 1: Inhibitory Potency (IC50) of P2X7 Antagonists in Human-Based Assays
| Compound | IL-1β Release (nM) | Calcium Influx (nM) | Dye Uptake (nM) | Cell Type/System |
| P2X7-IN-2 | 0.01 | - | - | Human Whole Blood |
| A-740003 | 156 | 40 | 92 | Differentiated THP-1 cells / 1321N1 Astrocytoma |
| A-438079 | pIC50: 6.7 | 300 | - | Human THP-1 cells / 1321N1 Astrocytoma |
| JNJ-47965567 | 31.6 | 5 | - | Human Monocytes |
| GSK-1482160 | - | 3.16 | 119.3 | - |
| Brilliant Blue G (BBG) | - | ~10,000 | - | - |
| Note: "-" indicates data not readily available in the searched literature. pIC50 values were converted to IC50 where applicable. |
Table 2: Inhibitory Potency (IC50) of P2X7 Antagonists in Rodent-Based Assays
| Compound | Calcium Influx (nM) | Dye Uptake (nM) | Species | Cell Type |
| A-740003 | 18 | 138 | Rat | 1321N1 Astrocytoma |
| A-438079 | 100 | ~10 | Rat | 1321N1 Astrocytoma |
| JNJ-47965567 | 63.1 | 54 (murine) | Rat | - |
| GSK-1482160 | 316.2 | - | Rat | - |
| Brilliant Blue G (BBG) | ~200 | - | Rat | - |
| Note: "-" indicates data not readily available in the searched literature. |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events.[1] This includes the influx of Na+ and Ca2+ ions, efflux of K+, and the formation of a non-selective pore, which allows the passage of larger molecules.[2][3] In immune cells, this activation is a critical signal for the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form.[1][4] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms.[4]
Key Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to evaluate the efficacy of P2X7 antagonists.
IL-1β Release Assay
This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Experimental Workflow:
Methodology:
-
Cell Priming: Immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[5]
-
Antagonist Incubation: The primed cells are pre-incubated with various concentrations of the P2X7 antagonist.
-
P2X7 Activation: The cells are then stimulated with a P2X7 agonist, typically ATP or BzATP, to trigger inflammasome activation and IL-1β release.[6][7]
-
Supernatant Collection: The cell culture supernatant is collected after a defined incubation period.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using a commercial ELISA kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-1β release against the antagonist concentration.
Calcium Influx Assay
This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of an antagonist to block this influx.[5]
Experimental Workflow:
Methodology:
-
Cell Preparation: A cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) is cultured.[3] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2.[8][9]
-
Antagonist Incubation: The cells are incubated with varying concentrations of the antagonist.
-
Agonist Stimulation and Measurement: The P2X7 receptor is activated with an agonist (ATP or BzATP), and the change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscopy.[3]
-
Data Analysis: The IC50 value for the inhibition of calcium influx is determined by plotting the inhibition of the calcium response against the antagonist concentration.
Pore Formation (Dye Uptake) Assay
A characteristic feature of sustained P2X7 receptor activation is the formation of a large, non-selective pore.[3] This assay measures the uptake of a fluorescent dye that is normally impermeable to the cell membrane.[2]
Experimental Workflow:
Methodology:
-
Cell Seeding: Cells expressing the P2X7 receptor are seeded in a multi-well plate.[1]
-
Incubation: The cells are incubated with the antagonist at various concentrations, along with a fluorescent dye such as YO-PRO-1 or ethidium bromide.[1]
-
Agonist Stimulation: Sustained activation of the P2X7 receptor is induced by adding a high concentration of ATP or BzATP.[2]
-
Fluorescence Measurement: The uptake of the dye into the cells, indicating pore formation, is measured by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.[3]
-
Data Analysis: The IC50 for the inhibition of dye uptake is calculated by plotting the percentage of inhibition against the antagonist concentration.[1]
Conclusion
The selection of a P2X7 antagonist for research purposes should be guided by its potency in relevant assays, its selectivity, and the specific experimental context. The data and protocols presented in this guide offer a framework for comparing the performance of different P2X7 inhibitors and for designing and executing key in vitro experiments. As the field of P2X7-targeted therapeutics continues to evolve, standardized and reproducible experimental approaches are crucial for the successful development of novel treatments for inflammatory and neurological conditions.
References
- 1. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 2. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 7. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (S)-JNJ-54166060
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-JNJ-54166060 was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for potent, selective, and uncharacterized research compounds. Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for compliant chemical waste disposal.[1][2][3] Treat all unknown or novel compounds as potentially hazardous.[2]
Experimental Protocol: Step-by-Step Disposal Guidance
This protocol outlines the general procedure for the safe disposal of small quantities of this compound.
1. Waste Identification and Classification:
-
Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, empty vials) as hazardous chemical waste.[4] Unless a chemical has been confirmed to be non-hazardous by an EHS professional, it should be managed as hazardous waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[1][4][5] Improper disposal can lead to environmental contamination and significant penalties.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
-
All handling of the compound and its waste should be performed in a certified chemical fume hood.
3. Waste Collection and Containerization:
-
Select a waste container that is chemically compatible with this compound. Plastic or glass containers are generally appropriate.[6][7] The container must be in good condition with a secure, leak-proof lid.[1][5]
-
For solid waste, place it directly into the designated hazardous waste container.
-
For items contaminated with the compound, such as vials or syringes, they can be disposed of "as is" without being emptied.[7]
-
Never mix incompatible waste streams.[5] Collect waste for this compound in a dedicated container.
4. Labeling of Hazardous Waste:
-
Obtain a "HAZARDOUS WASTE" label from your institution's EHS department.[7]
-
Affix the label to the waste container and fill it out completely with the following information[7]:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound". Avoid abbreviations.
-
The specific hazards of the waste (e.g., "Potentially Toxic"). If unknown, state "Hazards Not Fully Known."[2]
-
The name and contact information of the Principal Investigator (PI) or responsible researcher.
-
The laboratory location (building and room number).
-
The date when waste was first added to the container.
-
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6][7]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][6]
-
Ensure the container is kept closed at all times, except when adding waste.[4][6]
-
The SAA should be inspected weekly for any signs of leaks or container degradation, and these inspections should be documented.[5][7]
6. Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill) or has been in storage for a specified period (often 6-12 months, check with your EHS), arrange for its disposal.[1][6]
-
Contact your institution's EHS office to request a hazardous waste pickup.[6] Follow their specific procedures for scheduling a collection.[7]
-
EHS will transport the waste to a licensed facility for proper treatment and disposal, which for potent pharmaceutical compounds is typically high-temperature incineration.[8]
Data Presentation: Summary of Disposal and Handling Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | [1],[4] |
| Container Type | Chemically compatible (glass or plastic), leak-proof with a secure lid. | [6],[5],[7] |
| Labeling | Official "HAZARDOUS WASTE" label required. Must include full chemical name, PI information, location, and hazard statement. | [7] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | [6],[5] |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [2] |
| Handling Location | Certified chemical fume hood. | [2] |
| Disposal Method | Collection by institutional EHS for incineration by a licensed waste disposal service. | [7],[8] |
| Prohibited Actions | Do not dispose down the drain or in regular trash. Do not evaporate in a fume hood. | [1],[4] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
